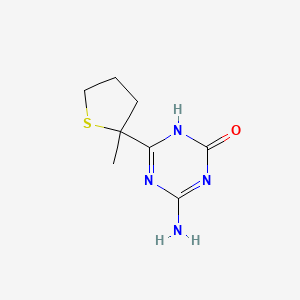

4-Amino-6-(2-methylthiolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-6-(2-methylthiolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that contains a triazine ring. Compounds with triazine rings are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the amino group and the thiolan ring in this compound suggests potential reactivity and functionality in different chemical environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(2-methylthiolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a thiol-containing compound with a triazine precursor in the presence of a base. The reaction conditions might include:

- Temperature: 50-100°C

- Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

- Catalysts: Bases such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

- Continuous flow reactors for better control of reaction conditions

- Use of high-purity starting materials

- Implementation of purification techniques such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(2-methylthiolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one can undergo various chemical reactions, including:

Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA)

Reduction: Hydrogen gas with a palladium catalyst

Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

Oxidation: Sulfoxides or sulfones

Reduction: Reduced triazine derivatives

Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

Potential Applications

4-Amino-6-(2-methylthiolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one has potential applications in pharmaceuticals, agrochemicals, and material science.

Pharmaceuticals

- It can be used as a precursor for developing new anticancer agents or other therapeutic compounds.

- Derivatives of this compound have demonstrated enhanced cytotoxicity against various tumor cell lines when modified with different substituents at the imidazolidine ring.

Agrochemicals

- It may be useful in designing new herbicides or fungicides due to its unique properties.

Material Science

- Its unique structure may find applications in developing novel materials with specific properties.

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-6-methylthio-1,3,5-triazine | Similar triazine core with methylthio group | Anticancer properties |

| 4-Amino-6-(phenylthio)-1,3,5-triazine | Triazine core with phenylthio substitution | Potential anti-inflammatory effects |

| 4-Amino-6-(naphthylthio)-1,3,5-triazine | Triazine core with naphthylthio substitution | Cytotoxic activity against various cancer cell lines |

Mechanism of Action

The mechanism of action of 4-Amino-6-(2-methylthiolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, affecting biochemical pathways. The molecular targets could include:

Enzymes: Inhibition or activation of specific enzymes.

Receptors: Binding to receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

4-Amino-6-(2-methylthio)-1,3,5-triazine-2-one: Similar structure but with a different substituent.

4-Amino-6-(2-ethylthiolan-2-yl)-1,3,5-triazine-2-one: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

4-Amino-6-(2-methylthiolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to the specific combination of the amino group, thiolan ring, and triazine core

Biological Activity

4-Amino-6-(2-methylthiolan-2-yl)-2,5-dihydro-1,3,5-triazin-2-one is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C₇H₁₃N₅OS

- Molecular Weight : 185.28 g/mol

The presence of the triazine ring and the thiolane moiety suggests potential interactions with biological macromolecules, which may contribute to its activity.

Research indicates that compounds similar to this compound can exert their effects through various mechanisms:

- Cytotoxic Activity :

- Apoptosis Induction :

- Cell Cycle Arrest :

Case Studies and Research Findings

Several studies have investigated the biological activity of triazine derivatives:

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Amino Derivative A | HCT-116 | 15 | Induces apoptosis and cell cycle arrest |

| 4-Amino Derivative B | MCF-7 | 20 | Inhibits proliferation via G1 arrest |

| 4-Amino Derivative C | HeLa | 18 | Induces apoptosis independent of p53 |

Note: IC50 values represent the concentration required for 50% inhibition of cell viability after 72 hours of treatment.

Research Findings

A study published in MDPI highlighted the synthesis of various triazine derivatives and their evaluation for anticancer activity. The results indicated that modifications at specific positions on the triazine ring significantly enhanced cytotoxicity against cancer cell lines .

Additionally, quantitative structure-activity relationship (QSAR) models were employed to predict the biological activity based on molecular descriptors. This approach has facilitated the identification of structural features that contribute to increased efficacy against cancer cells .

Properties

Molecular Formula |

C8H12N4OS |

|---|---|

Molecular Weight |

212.27 g/mol |

IUPAC Name |

4-amino-6-(2-methylthiolan-2-yl)-1H-1,3,5-triazin-2-one |

InChI |

InChI=1S/C8H12N4OS/c1-8(3-2-4-14-8)5-10-6(9)12-7(13)11-5/h2-4H2,1H3,(H3,9,10,11,12,13) |

InChI Key |

RXOLRWPGGBWUSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCS1)C2=NC(=NC(=O)N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.